molecular formula C12H16F3N5 B11742913 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11742913
M. Wt: 287.28 g/mol
InChI Key: KHNWJZZCBZLSHI-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where one of the hydrogen atoms on the pyrazole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole
  • 1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-methyl-1H-pyrazole

Uniqueness

(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-9-10(6-18-19(9)2)5-16-7-11-3-4-17-20(11)8-12(13,14)15/h3-4,6,16H,5,7-8H2,1-2H3

InChI Key

KHNWJZZCBZLSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=NN2CC(F)(F)F

Origin of Product

United States

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